![molecular formula C10H13Cl2N B1521674 C-[1-(2-Chloro-phenyl)-cyclopropyl]-methylaminehydrochloride CAS No. 1185302-41-3](/img/structure/B1521674.png)
C-[1-(2-Chloro-phenyl)-cyclopropyl]-methylaminehydrochloride
Overview
Description
The compound “C-[1-(2-Chloro-phenyl)-cyclopropyl]-methylaminehydrochloride” is a chlorinated cyclopropyl compound with a phenyl group and a methylamine group. The presence of these functional groups could give this compound interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclopropyl group would likely form a three-membered ring, with the 2-chlorophenyl group and the methylamine group attached to it .Chemical Reactions Analysis
The reactivity of this compound would depend on the nature of its functional groups. The presence of the chloro group might make it susceptible to nucleophilic substitution reactions . The cyclopropyl group could potentially undergo ring-opening reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting and boiling points, solubility, and stability .Scientific Research Applications
. It may be involved in the synthesis or modification of proteins or peptides, which are then studied for their role in biological processes.
Pharmacological Studies
Indole derivatives, which share a similar structural motif to this compound, have shown a wide range of pharmacological activities. These include antiviral , anti-inflammatory , anticancer , anti-HIV , and antioxidant properties . Therefore, C-[1-(2-Chloro-phenyl)-cyclopropyl]-methylaminehydrochloride could be a precursor or a structural analog in synthesizing new pharmacologically active molecules.
Biological Activity Screening
The compound can be used in the screening for biological activity . Its structure allows for high-affinity binding to multiple receptors, which is crucial in the development of new therapeutic agents. Researchers may use it to synthesize various scaffolds for screening different pharmacological activities .
Thermodynamic Property Analysis
While not directly related to this specific compound, critically evaluated thermodynamic property data for pure compounds with a primary focus on organics are available. This data can be used to predict the behavior of similar compounds under various conditions, which is essential for chemical synthesis and process optimization .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
[1-(2-chlorophenyl)cyclopropyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN.ClH/c11-9-4-2-1-3-8(9)10(7-12)5-6-10;/h1-4H,5-7,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJLWKHRCPIWHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=CC=CC=C2Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(3-Methylphenyl)amino]propanamide](/img/structure/B1521591.png)
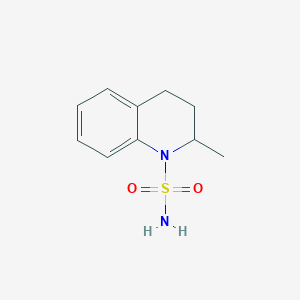
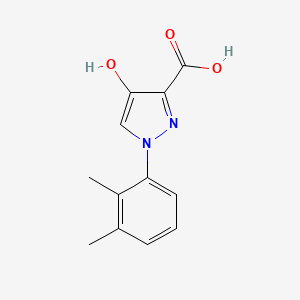

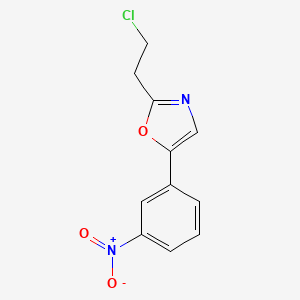
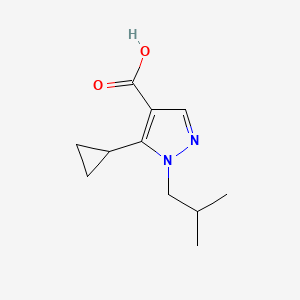

![2-[1-(2,4-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid](/img/structure/B1521603.png)
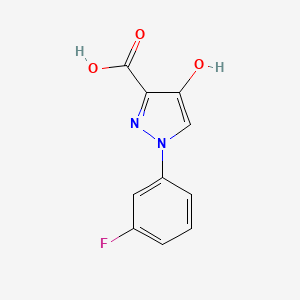
![6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1521605.png)

![3-[(4-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1521610.png)
![6-[(3-Phenylprop-2-en-1-yl)oxy]pyridine-3-carbonitrile](/img/structure/B1521613.png)
